[3-(Difluoromethylidene)pent-4-en-1-yl]benzene
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Overview
Description
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is a chemical compound characterized by the presence of a difluoromethylidene group attached to a pent-4-en-1-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene typically involves the introduction of the difluoromethylidene group to a suitable precursor. One common method involves the reaction of a pent-4-en-1-yl halide with a difluoromethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to form brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethylidene)pent-4-en-1-yl]benzene: Similar structure but with an additional fluorine atom.
[3-(Chloromethylidene)pent-4-en-1-yl]benzene: Contains a chlorine atom instead of fluorine.
[3-(Bromomethylidene)pent-4-en-1-yl]benzene: Contains a bromine atom instead of fluorine.
Uniqueness
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is unique due to the presence of the difluoromethylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
821799-47-7 |
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Molecular Formula |
C12H12F2 |
Molecular Weight |
194.22 g/mol |
IUPAC Name |
3-(difluoromethylidene)pent-4-enylbenzene |
InChI |
InChI=1S/C12H12F2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
UPDAXWGDADKPOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C(F)F)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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